molecular formula C4H4N2O2 B1311642 Uracil C-13, 2- CAS No. 35803-45-3

Uracil C-13, 2-

Cat. No. B1311642
CAS RN: 35803-45-3
M. Wt: 113.08 g/mol
InChI Key: ISAKRJDGNUQOIC-AZXPZELESA-N
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Description

Uracil C-13, 2- is a small molecule that is currently under investigation . It is a variant of uracil, a pyrimidine base that is a fundamental component of RNA . The average weight of Uracil C-13, 2- is 113.08 and its chemical formula is C4H4N2O2 .


Synthesis Analysis

Uracil can be coordinated through the electron pair on the N1, N3, O2, or O4 atoms . Previous studies have synthesized Cu (II), Ni (II), Co (II), Fe (II), and Mn (II) complexes of uracil . A novel series of uracil–azole hybrids were also designed and synthesized, demonstrating powerful inhibitory activity against breast and hepatocellular carcinoma cell lines .


Molecular Structure Analysis

The molecular structure of Uracil C-13, 2- consists of a pyrimidine base with a carbon-13 atom at the 2-position . The structural formula is C4H4N2O2 . The molecular weight is 113.08 .


Chemical Reactions Analysis

Uracil and its derivatives have been used in the synthesis of antibacterial, antiviral, and antitumor reagents . The reactivity and stability of some uracil derivatives were studied in different solvents, suggesting that solvent polarity is very important for the stability and reactivity of uracil derivatives .

Scientific Research Applications

1. Pharmacokinetic Modeling

Uracil C-13, 2- is used in pharmacokinetic modeling. A study by Ito et al. (2005) developed a physiologically based pharmacokinetic (PBPK) model using [2-(13)C]Uracil. This model is crucial for identifying patients at risk of 5-fluorouracil toxicity, as it helps understand the drug's metabolism and excretion patterns (Ito et al., 2005).

2. NMR Chemical Shifts and Hydrogen Bonding

Amini et al. (2010) reported the use of Uracil C-13, 2- in solid-state nuclear magnetic resonance (NMR) studies. They examined the magnetic resonance tensors in uracil, including the 13C NMR chemical shifts, to understand the molecule's hydrogen bonding and electronic environment (Amini et al., 2010).

3. Metabolic Studies and Drug Development

Elbert et al. (2016) synthesized radioactively labeled uracil derivatives for metabolic studies, assessing their suitability as drug candidates. The use of 13C NMR spectroscopy provided insights into the drug's metabolism and potential pharmacological applications (Elbert et al., 2016).

4. Investigation of Weak Hydrogen Bonding

Uracil C-13, 2- has been employed to study weak hydrogen bonding. Uldry et al. (2008) combined solid-state NMR with first-principles calculations to investigate the weak hydrogen bonding in uracil, providing detailed insights into its molecular interactions (Uldry et al., 2008).

5. Metabolic Analysis and Drug Activity Evaluation

Yamada et al. (2012) utilized Uracil C-13, 2- in metabolic analysis and evaluating drug activity. They monitored the catabolic conversion of uracil and its inhibition by a clinical drug in mouse liver lysates, demonstrating the potential of NMR in pharmaceutical research (Yamada et al., 2012).

6. Development of Bioactive Uracil Derivatives

Pałasz and Cież (2015) reviewed the development of uracil derivatives with biological potential. Uracil C-13, 2- is integral in synthesizing various uracil analogues for potential antiviral and antitumor activities (Pałasz & Cież, 2015).

7. Interaction Studies with tRNA and DNA Synthesis

Schweizer et al. (1989) utilized Uracil C-13, 2- labeled tRNA to study its interactions with enzymes, contributing to understanding nucleic acid-protein interactions and the mechanisms of DNA synthesis (Schweizer et al., 1989).

8. Study of Nucleic Acid Pyrimidine Biosynthesis

Heidelberger et al. (1957) explored the utilization of Uracil C-13, 2- for nucleic acid pyrimidine biosynthesis. This study provided insights into the metabolic pathways and the differential use of uracil in various tissues (Heidelberger et al., 1957).

Safety And Hazards

Uracil C-13, 2- may cause respiratory tract irritation, skin irritation, and eye irritation. It may also be harmful if inhaled, absorbed through the skin, or swallowed .

Future Directions

Uracil C-13, 2- is under investigation in clinical trials . The pharmacokinetics of uracil differs significantly between subjects with a normal DPD activity and those with a deficient DPD status . This suggests that the AUC and Cmax of uracil can be useful as a diagnostic tool to differentiate patients with regard to DPD status .

properties

IUPAC Name

(213C)1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAKRJDGNUQOIC-AZXPZELESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN[13C](=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189336
Record name Uracil C-13, 2-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uracil C-13, 2-

CAS RN

35803-45-3
Record name Uracil C-13, 2-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035803453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uracil C-13
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16345
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Uracil C-13, 2-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name URACIL 2C-13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZF8J4VAIK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To the mixture of water (96.4 g) and 4.8 g of cyclohexane, were added 6.96 g (62.6 mmol) of cytosine, 18.7 g (75.4 mmol) of 2′-deoxyribose-1-phosphate diammonium salt, 7.58 g (132 mmol) of magnesium hydroxide and the frozen cell mass (2.0 g) prepared in Reference Example 3. The reaction took place at 45° C. for 18 hours, controlling the solution at pH 8.8 with acetic acid. The HPLC analysis after the reaction demonstrated that 10.03 g (70.5 mol %/cytosine) of 2′-deoxycytidine was produced as object compound. At the same time, 0.73 g (10.4 mol %/cytosine) of uracil and 1.80 g (12.6 mol %/cytosine) of 2′-deoxyuridine were produced as byproduct, respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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